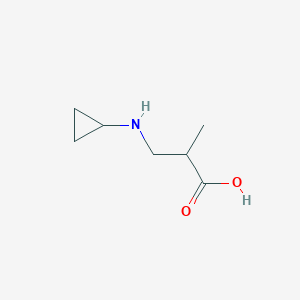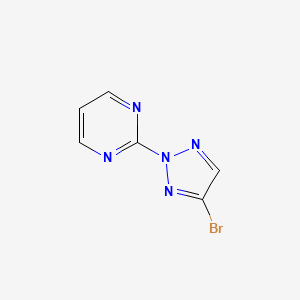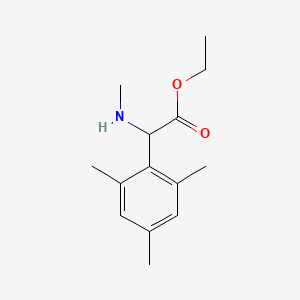
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis: is a chiral compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including a cyclohexane ring with a methyl group and an oxo group at specific positions, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- rac-ethyl (1R,3R)-3-aminocyclopentylpropanoate hydrochloride
- rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate
- rac-ethyl (1R,3R)-3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride
Uniqueness
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable for studying stereochemical effects in various applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
HFHVWBIOQFEYBA-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)[C@@H](C1)C |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


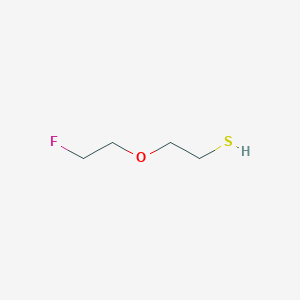
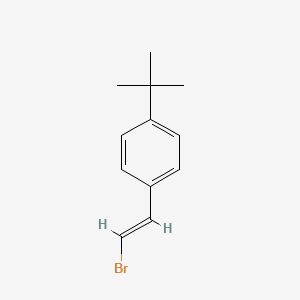

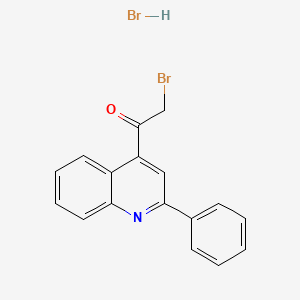
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
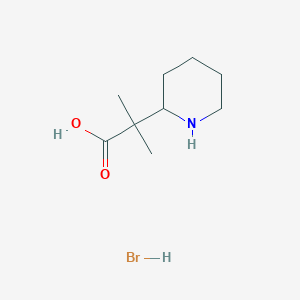

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
